1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from benzyl chloride and phenylacetylene. The reaction involves the formation of an intermediate, which is then subjected to hydrogenation to yield the final product.
Reaction Conditions: The hydrogenation reaction is usually carried out under high pressure and in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group. Halogenation and nitration are common substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone, while reduction may produce benzyl alcohol.
Scientific Research Applications
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: It has potential applications in the development of new drugs and therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a valuable tool in pharmacological research.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets dopaminergic neurons in the brain, leading to the inhibition of mitochondrial complex I and subsequent mitochondrial dysfunction.
Pathways Involved: The compound’s effects are mediated through the formation of reactive oxygen species (ROS) and oxidative stress, which contribute to neuronal damage and cell death.
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N.ClH/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;/h1-11H,12-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJIABCWMLJBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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